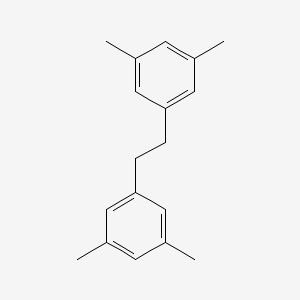
Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) is a chemical compound with the molecular formula C16H18 and a molecular weight of 210.3141 g/mol . It is also known by other names such as Bibenzyl, α,α’-dimethyl- and Butane, 2,3-diphenyl- . This compound is characterized by its two benzene rings connected by a 1,2-ethanediyl bridge with dimethyl groups attached to the bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) typically involves the reaction of benzyl chloride with a Grignard reagent, followed by a coupling reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) may involve catalytic hydrogenation of the corresponding alkene or alkyne precursors. This method is advantageous due to its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene rings .
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through various molecular pathways, including signal transduction and gene expression .
Comparación Con Compuestos Similares
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) can be compared with other similar compounds such as:
Bibenzyl: Similar in structure but lacks the dimethyl groups.
Butane, 2,3-diphenyl-: Another related compound with a similar backbone but different substituents.
The uniqueness of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
63376-64-7 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-[2-(3,5-dimethylphenyl)ethyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h7-12H,5-6H2,1-4H3 |
Clave InChI |
ZKHPOZWEBHHMQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


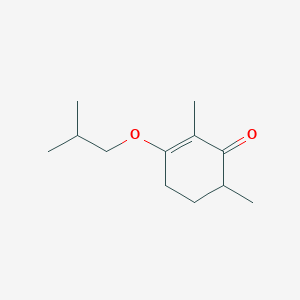
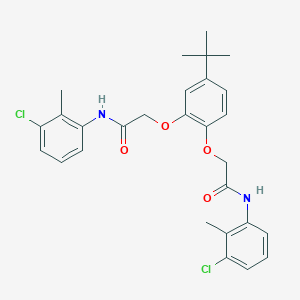
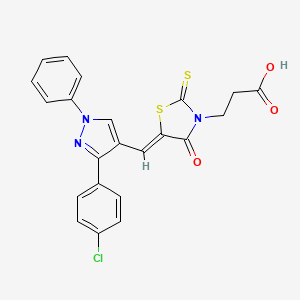



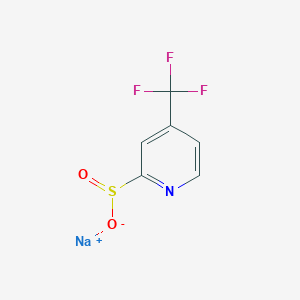
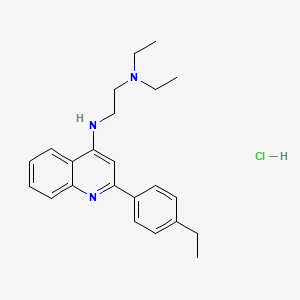

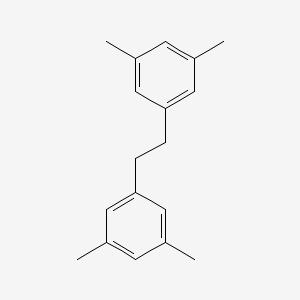
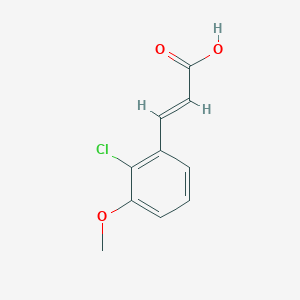


![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
